

alpha-Bromo-2,3,4,5-tetrafluorotoluene

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,4,5-Tetrafluorobenzyl bromide*

Cat. No.: *B1301950*

[Get Quote](#)

Technical Guide: α -Bromo-2,3,4,5,6-pentafluorotoluene

An In-depth Technical Guide on the Molecular Structure, Properties, and Applications of α -Bromo-2,3,4,5,6-pentafluorotoluene for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of α -bromo-2,3,4,5,6-pentafluorotoluene, a versatile reagent widely utilized in analytical chemistry and organic synthesis. While the initial query specified a tetrafluoro- derivative, the vast body of scientific literature points towards the pentafluoro- compound as the more common and extensively documented reagent. This guide will focus on the molecular structure, physicochemical properties, spectroscopic data, and key applications of α -bromo-2,3,4,5,6-pentafluorotoluene, with a particular emphasis on its role as a derivatizing agent in sensitive analytical methodologies relevant to drug development and research. Detailed experimental protocols for its application in the derivatization of carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis are also provided.

Introduction

α -Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBr), is a highly reactive organofluorine compound. Its structure consists of a toluene molecule where the five hydrogen atoms on the benzene ring have been substituted with fluorine atoms, and one hydrogen atom on the methyl group has been replaced by a bromine atom. This unique combination of a reactive benzylic bromide and a highly electronegative pentafluorophenyl group imparts desirable properties, making it an invaluable tool in analytical chemistry.^[1]

The primary application of α -bromo-2,3,4,5,6-pentafluorotoluene is as a derivatizing agent for compounds containing nucleophilic functional groups, such as carboxylic acids, alcohols, phenols, and amines.^[1] The resulting pentafluorobenzyl (PFB) derivatives exhibit enhanced volatility and thermal stability, making them amenable to analysis by gas chromatography.^[2] Furthermore, the pentafluorophenyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of detection by electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNICI-MS).^[2] This high sensitivity is particularly advantageous in trace analysis, a common requirement in drug metabolism studies, environmental monitoring, and clinical diagnostics.

Molecular Structure and Chemical Identifiers

The molecular structure of α -bromo-2,3,4,5,6-pentafluorotoluene is characterized by a pentafluorinated benzene ring attached to a bromomethyl group.

Identifier	Value
IUPAC Name	1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene ^[3]
Synonyms	Pentafluorobenzyl bromide, PFBr, (Bromomethyl)pentafluorobenzene
CAS Number	1765-40-8 ^[3]
Molecular Formula	C ₇ H ₂ BrF ₅ ^[3]
Molecular Weight	260.99 g/mol
SMILES	C(C1=C(C(=C(C(=C1F)F)F)F)F)Br ^[3]
InChI Key	XDEPVFFKOVVDUNO-UHFFFAOYSA-N ^[3]

Physicochemical Properties

α -Bromo-2,3,4,5,6-pentafluorotoluene is a colorless to pale yellow liquid at room temperature.

[4] It is a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Property	Value
Appearance	Colorless to pale yellow liquid[4]
Melting Point	19-20 °C
Boiling Point	174-175 °C
Density	1.728 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.471
Flash Point	82 °C[3]
Solubility	Soluble in chloroform, ethyl acetate (trace), methanol (trace). Hydrolyzes in water.[4]

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for α -bromo-2,3,4,5,6-pentafluorotoluene.

Spectroscopy	Characteristic Peaks/Shifts
¹ H NMR	The ¹ H NMR spectrum shows a singlet for the methylene (-CH ₂ -) protons. The chemical shift is typically observed in the range of 4.4-4.6 ppm, downfield due to the deshielding effects of the adjacent bromine atom and the pentafluorophenyl ring.
¹³ C NMR	The ¹³ C NMR spectrum displays signals for the methylene carbon and the carbons of the pentafluorophenyl ring. The methylene carbon signal appears around 25-30 ppm. The aromatic region will show complex splitting patterns due to C-F coupling.
IR Spectroscopy	The IR spectrum exhibits characteristic absorptions for the C-F stretching vibrations in the range of 1500-1000 cm ⁻¹ . Aromatic C=C stretching vibrations are observed around 1650 and 1520 cm ⁻¹ . The C-Br stretching vibration typically appears in the fingerprint region.
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M ⁺) and characteristic fragmentation patterns, including the loss of the bromine atom and the formation of the pentafluorobenzyl cation.

Experimental Protocols

Synthesis of α -Bromo-2,3,4,5,6-pentafluorotoluene

A common laboratory-scale synthesis involves the free-radical bromination of pentafluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Materials:

- Pentafluorotoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (or a suitable alternative solvent)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorotoluene and a slight molar excess of NBS in carbon tetrachloride.
- Add a catalytic amount of benzoyl peroxide or AIBN to the mixture.
- Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by GC or TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by vacuum distillation to obtain pure α -bromo-2,3,4,5,6-pentafluorotoluene.

Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol describes a general procedure for the derivatization of carboxylic acids to their corresponding pentafluorobenzyl esters.^[6]

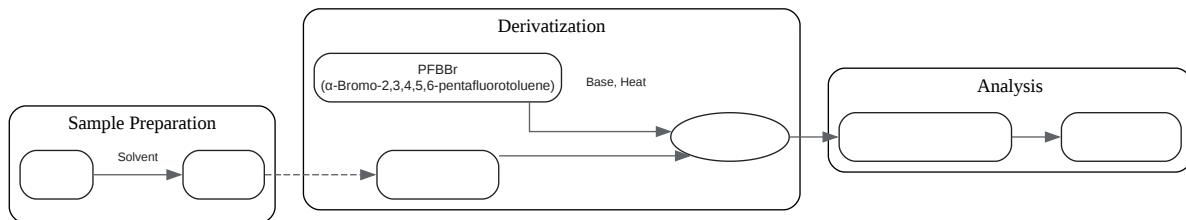
Materials:

- Sample containing carboxylic acids
- α -Bromo-2,3,4,5,6-pentafluorotoluene solution (e.g., 10% in acetone)
- Potassium carbonate or another suitable base
- Acetone or other suitable organic solvent
- Internal standard (optional, e.g., a deuterated analog of the analyte)
- Vortex mixer
- Heating block or water bath
- GC-MS system

Procedure:

- To a known volume of the sample (e.g., in an aqueous solution or an organic extract), add a suitable amount of internal standard.
- Adjust the pH of the aqueous sample to be basic ($\text{pH} > 8$) to ensure the carboxylic acids are in their carboxylate form.
- Add a catalytic amount of a base like potassium carbonate.
- Add an excess of the α -bromo-2,3,4,5,6-pentafluorotoluene solution.
- Vortex the mixture thoroughly to ensure proper mixing.

- Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 30-60 minutes) to facilitate the derivatization reaction.
- After cooling to room temperature, extract the PFB esters into a water-immiscible organic solvent such as hexane or ethyl acetate.
- Wash the organic extract with water to remove any excess reagents.
- Dry the organic layer over anhydrous sodium sulfate.
- The resulting solution containing the PFB derivatives is ready for injection into the GC-MS system.


Applications in Drug Development and Research

The high sensitivity and selectivity afforded by derivatization with α -bromo-2,3,4,5,6-pentafluorotoluene make it a valuable tool in various stages of drug development and research:

- Pharmacokinetic Studies: Quantifying low concentrations of drug metabolites containing carboxylic acid or hydroxyl groups in biological matrices such as plasma, urine, and tissues.
- Metabolite Identification: Aiding in the structural elucidation of metabolites by providing derivatives with favorable chromatographic and mass spectrometric properties.
- Biomarker Analysis: Measuring endogenous compounds (e.g., fatty acids, steroids) that can serve as biomarkers for disease states or drug efficacy.^[7]
- Impurity Profiling: Detecting and quantifying trace-level impurities in active pharmaceutical ingredients (APIs) and formulated drug products.
- Environmental Monitoring: Assessing the presence of pharmaceutical compounds and their degradation products in the environment.

Visualization of Derivatization Pathway

The following diagram illustrates the general workflow for the derivatization of a carboxylic acid with α -bromo-2,3,4,5,6-pentafluorotoluene for subsequent GC-MS analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Bromo-2,3,4,5,6-pentafluorotoluene | 1765-40-8 [chemicalbook.com]
- 2. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Bromo-2,3,4,5,6-pentafluorotoluene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. \pm -Bromo-2,3,4,5,6-pentafluorotoluene | Jiayuan [jy-chemical.com]
- 5. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improved procedure for preparation of pentafluorobenzyl derivatives of carboxylic acids for analysis by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [alpha-Bromo-2,3,4,5-tetrafluorotoluene molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301950#alpha-bromo-2-3-4-5-tetrafluorotoluene-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com